molecular formula C13H23NO5 B6181651 4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid CAS No. 2613384-57-7

4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid

Cat. No.: B6181651
CAS No.: 2613384-57-7
M. Wt: 273.3
InChI Key:
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Description

The compound “4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid” is an organic compound with the CAS Number: 2613384-57-7 . It has a molecular weight of 273.33 . The IUPAC name for this compound is 4-(tert-butoxycarbonyl)-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid . The physical form of this compound is a powder .


Synthesis Analysis

The synthesis of this compound could involve the use of tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-13(4,5)8-18-6-9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving this compound could be related to the addition and removal of the BOC group. The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 273.33 and is stored at room temperature . and is in the form of a powder .

Mechanism of Action

The mechanism of action for this compound could involve the silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid involves the protection of the amine group, followed by the formation of the oxazepane ring and subsequent deprotection of the amine group to yield the final product.", "Starting Materials": [ "6,6-dimethyl-1,4-diaminobutane", "tert-butyl chloroformate", "triethylamine", "acetic anhydride", "sodium bicarbonate", "methanol", "water", "ethyl acetate", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Protection of the amine group: 6,6-dimethyl-1,4-diaminobutane is reacted with tert-butyl chloroformate and triethylamine in anhydrous ethyl acetate to yield the protected amine intermediate.", "Formation of the oxazepane ring: The protected amine intermediate is reacted with acetic anhydride and sodium bicarbonate in methanol to form the oxazepane ring.", "Deprotection of the amine group: The oxazepane intermediate is treated with sodium hydroxide in water to remove the tert-butoxycarbonyl (Boc) protecting group and yield the final product, 4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid.", "Purification: The final product is purified by recrystallization from a suitable solvent, such as ethyl acetate or methanol, and characterized by various spectroscopic techniques, such as NMR and IR spectroscopy." ] }

CAS No.

2613384-57-7

Molecular Formula

C13H23NO5

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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